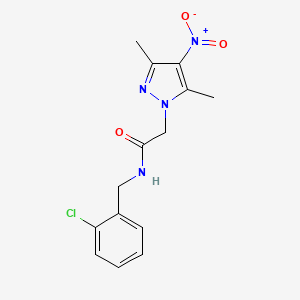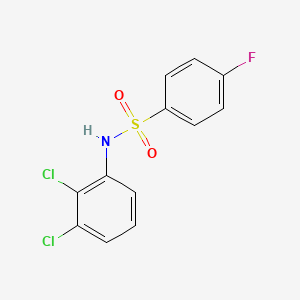![molecular formula C18H21ClN2O3S B5149154 N-{2-[4-({[2-(4-chlorophenyl)ethyl]amino}sulfonyl)phenyl]ethyl}acetamide](/img/structure/B5149154.png)
N-{2-[4-({[2-(4-chlorophenyl)ethyl]amino}sulfonyl)phenyl]ethyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[4-({[2-(4-chlorophenyl)ethyl]amino}sulfonyl)phenyl]ethyl}acetamide, commonly known as CES, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CES belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. However, CES has been found to exhibit a unique mechanism of action, which makes it a promising candidate for the treatment of various diseases.
Mécanisme D'action
CES exerts its biological effects through the inhibition of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in various types of cancer cells. CA IX plays a crucial role in maintaining the pH balance of cancer cells, which is essential for their survival and growth. Inhibition of CA IX by CES leads to a disruption of the pH balance, which ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
CES has been shown to have several biochemical and physiological effects, which are responsible for its therapeutic properties. It has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. Inhibition of MMPs by CES has been shown to reduce the invasiveness of cancer cells and to prevent the degradation of cartilage in models of arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
The use of CES in scientific research has several advantages, including its high potency and selectivity for CA IX. However, CES also has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo. Additionally, the synthesis of CES is complex and requires several steps, which can limit its availability for research purposes.
Orientations Futures
There are several future directions for the use of CES in scientific research. One potential application is in the development of novel cancer therapies that target CA IX. CES could also be used in the development of drugs for the treatment of arthritis and other inflammatory diseases. Further studies are needed to determine the optimal dosage and administration of CES for these applications. Additionally, the development of more efficient synthesis methods for CES could increase its availability for research purposes.
Méthodes De Synthèse
The synthesis of CES involves several steps, starting from the reaction of 4-chlorobenzylamine with 2-bromoethylsulfonylacetamide to obtain the intermediate compound, which is then further reacted with 4-(2-aminoethyl)phenol to yield the final product, CES. The synthesis of CES has been optimized to obtain a high yield of the pure compound, which is essential for its further use in scientific research.
Applications De Recherche Scientifique
CES has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and neuroprotective properties. CES has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to reduce inflammation in animal models of arthritis and to protect against neuronal damage in models of Parkinson's disease.
Propriétés
IUPAC Name |
N-[2-[4-[2-(4-chlorophenyl)ethylsulfamoyl]phenyl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c1-14(22)20-12-10-16-4-8-18(9-5-16)25(23,24)21-13-11-15-2-6-17(19)7-3-15/h2-9,21H,10-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWIHMVQBXHGJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide](/img/structure/B5149071.png)
![N-isobutyl-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5149072.png)


![N-{[(2,5-dichlorophenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B5149107.png)

![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5149128.png)

![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-[2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]ethanone hydrobromide](/img/structure/B5149139.png)
![1-(2-methoxyethyl)-4-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5149142.png)
![ethyl 4-[3-acetyl-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B5149147.png)
![4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid](/img/structure/B5149149.png)

![1,1'-[1,5-pentanediylbis(oxy)]bis(2-fluorobenzene)](/img/structure/B5149161.png)
